molecular formula C24H26ClN5OS B2875508 2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 1358116-59-2

2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2875508
CAS No.: 1358116-59-2
M. Wt: 468.02
InChI Key: SCOVOGQXJGACRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-(2-Chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked acetamide moiety, a 4-(2-chlorophenyl)piperazine group, and a 3,4-dimethylphenyl substituent. This structure combines multiple pharmacophoric elements:

  • Pyridazine ring: A nitrogen-containing heterocycle known for modulating receptor binding and pharmacokinetic properties.
  • Thioether linkage: Enhances metabolic stability compared to oxygen-based ethers.
  • Piperazine moiety: A common feature in ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin).

Properties

IUPAC Name

2-[6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-17-7-8-19(15-18(17)2)26-23(31)16-32-24-10-9-22(27-28-24)30-13-11-29(12-14-30)21-6-4-3-5-20(21)25/h3-10,15H,11-14,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOVOGQXJGACRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Arylacetamide Derivatives

highlights structurally related N-substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Compound A). Key differences include:

Feature Target Compound Compound A ()
Aryl Group 3,4-Dimethylphenyl 3,4-Dichlorophenyl
Heterocyclic Core Pyridazin-3-ylthio 1,3-Thiazol-2-yl
Functional Groups Piperazine, thioether Chlorine substituents, thiazole
  • Impact of Chlorine vs. In contrast, the dimethylphenyl group in the target compound likely improves lipophilicity, favoring membrane permeability.
  • Thioether vs. Thiazole : The thioether in the target compound may confer greater metabolic resistance compared to the thiazole ring in Compound A, which is prone to oxidative degradation .
Piperazine-Containing Analogs

Piperazine derivatives, such as AP-PROTAC-1 (), share the piperazine motif but differ substantially in complexity:

Feature Target Compound AP-PROTAC-1 ()
Core Structure Pyridazine-thioacetamide PROTAC (thieno-triazolo-diazepine)
Piperazine Role Direct receptor interaction Linker for protein degradation
Bioactivity Presumed receptor modulation Targeted protein degradation
  • The target compound’s simpler scaffold may prioritize selectivity for specific receptors, whereas AP-PROTAC-1’s PROTAC design enables ubiquitin-mediated protein degradation, requiring a ternary complex formation .

Physicochemical and Crystallographic Properties

Conformational Analysis

In Compound A (), the dichlorophenyl and thiazole rings exhibit a 61.8° dihedral angle , influencing crystal packing via N–H⋯N hydrogen bonds (R₂²(8) motif). By contrast, the target compound’s pyridazine and piperazine groups likely adopt a more planar conformation , reducing steric hindrance and favoring π-π stacking interactions.

Pharmacological Implications

  • Receptor Affinity : The piperazine group in the target compound may confer affinity for dopamine D2/D3 or serotonin 5-HT1A receptors , akin to aripiprazole or buspirone. In contrast, Compound A’s thiazole and dichlorophenyl groups resemble anticonvulsant scaffolds (e.g., rufinamide) .
  • Solubility vs. Bioavailability : The dimethylphenyl group in the target compound may reduce aqueous solubility compared to chlorine-substituted analogs but enhance CNS penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.